4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine
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Overview
Description
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine is a chemical compound with the molecular formula C15H14N2O2. This compound is known for its unique structure, which includes a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further connected to a hydroxypyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine typically involves multiple steps, starting with the preparation of the cyclopropylaminocarbonyl intermediate. One common method involves the reaction of cyclopropylamine with a suitable carbonyl compound to form the cyclopropylaminocarbonyl group. This intermediate is then reacted with a phenylboronic acid derivative under Suzuki-Miyaura coupling conditions to form the desired phenyl ring .
The final step involves the introduction of the hydroxypyridine moiety. This can be achieved through a nucleophilic substitution reaction, where the phenyl ring is reacted with a suitable pyridine derivative under basic conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxypyridine moiety can be oxidized to form a pyridone derivative.
Reduction: The cyclopropylaminocarbonyl group can be reduced to form a cyclopropylamine derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Pyridone derivatives.
Reduction: Cyclopropylamine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine can be compared with other similar compounds, such as:
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid: Similar structure but with a fluorobenzoic acid moiety instead of a hydroxypyridine.
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol: Similar structure but with a methoxyphenol moiety instead of a hydroxypyridine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-3-(2-oxo-1H-pyridin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-9-11(6-7-16-14)10-2-1-3-12(8-10)15(19)17-13-4-5-13/h1-3,6-9,13H,4-5H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSLEKJHBHALHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683134 |
Source
|
Record name | N-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261909-90-3 |
Source
|
Record name | N-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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